Bienvenue dans la boutique en ligne BenchChem!

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

Pharmaceutical Analysis Pharmacopoeial Compliance Impurity Quantification

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8), also known as Lornoxicam Impurity 1 or 6-Chloro-4-hydroxy-2-methyl-N-(5-carboxy-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide, is a specified process-related impurity and degradation product of the oxicam-class NSAID lornoxicam (CAS 70374-39-9). It is listed as British Pharmacopoeia (BP) Reference Standard D297075 and is employed as Impurity I in the Chinese Pharmacopoeia (ChP) 2020 monograph for lornoxicam, where it serves as the external standard for quantifying this impurity in lornoxicam drug substance and finished products.

Molecular Formula C12H8ClN3O6S3
Molecular Weight 421.841
CAS No. 1246819-40-8
Cat. No. B588522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam
CAS1246819-40-8
Synonyms6-Chloro-4-hydroxy-2-methyl-N-(5-carboxy-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide;  MTB-2;  2-[[(6-Chloro-4-hydroxy-2-methyl-1,1-dioxido-2H-thieno[2,3-e]-1,2-thiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid; 
Molecular FormulaC12H8ClN3O6S3
Molecular Weight421.841
Structural Identifiers
SMILESCN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)C(=O)O
InChIInChI=1S/C12H8ClN3O6S3/c1-16-7(10(18)15-12-14-3-4(23-12)11(19)20)8(17)9-5(25(16,21)22)2-6(13)24-9/h2-3,17H,1H3,(H,19,20)(H,14,15,18)
InChIKeyXOETXHYETDLBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8) as a Pharmacopoeial Impurity Reference Standard


N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8), also known as Lornoxicam Impurity 1 or 6-Chloro-4-hydroxy-2-methyl-N-(5-carboxy-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide, is a specified process-related impurity and degradation product of the oxicam-class NSAID lornoxicam (CAS 70374-39-9) [1]. It is listed as British Pharmacopoeia (BP) Reference Standard D297075 and is employed as Impurity I in the Chinese Pharmacopoeia (ChP) 2020 monograph for lornoxicam, where it serves as the external standard for quantifying this impurity in lornoxicam drug substance and finished products [2]. The compound is not a metabolite but a synthetic byproduct and hydrolytic degradation product arising from amide bond cleavage of the 2-pyridinyl moiety and subsequent condensation with 5-carboxy-2-thiazolamine [3].

Why Generic Lornoxicam Impurity Standards Cannot Replace N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8) in Regulatory Testing


Generic impurity reference standards or structurally related oxicam-class impurities lack the precise molecular identity required for pharmacopoeial compliance testing of lornoxicam [1]. The ChP 2020 monograph explicitly designates this compound as Impurity I for system suitability and quantification purposes; substitution with a different impurity—even a closely related homolog such as the 5-hydroxymethyl analog (CAS 1246818-50-7, BP D297080)—would produce a different chromatographic retention time (RRT) and distinct MS/MS fragmentation pattern, leading to either failed system suitability criteria or inaccurate quantitation of the target impurity in lornoxicam samples [2]. The carboxylic acid functional group on the thiazole ring confers distinct solubility, ionization, and chromatographic behavior compared to both the parent drug (which bears a 2-pyridinyl group) and the 5-hydroxymethyl analog, making this compound irreplaceable for validated HPLC methods that rely on exact retention time matching and external standard calibration [3].

Quantitative Differentiation Evidence for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8) Versus Closest Analogs


Pharmacopoeial Acceptance Criterion: ChP 2020 Impurity I Limit of ≤0.1% Creates Quantifiable Procurement Demand

The Chinese Pharmacopoeia 2020 lornoxicam monograph specifies that Impurity I (CAS 1246819-40-8) must not exceed 0.1% of the labeled lornoxicam content when determined by HPLC with external standard calibration using this compound as the reference substance [1]. This is a binding regulatory specification for lornoxicam drug products in China. By contrast, unspecified (unknown) individual impurities are limited to ≤0.5% in commercial lornoxicam API specifications, meaning Impurity I is subject to a 5× more stringent quantitative limit than generic unspecified impurities . The pharmacopoeial system suitability solution requires a mixture containing exactly 0.2 μg/mL of this impurity and 2 μg/mL of lornoxicam, establishing a defined concentration ratio that must be reproduced in each analytical run [1].

Pharmaceutical Analysis Pharmacopoeial Compliance Impurity Quantification

Molecular Weight Differentiation from Parent Lornoxicam Enables Unambiguous Mass Spectrometric Identification

This impurity (C12H8ClN3O6S3, monoisotopic MW 420.93 Da, average MW 421.86 Da) differs from the parent lornoxicam (C13H10ClN3O4S2, average MW 371.82 Da) by a net mass increase of 50.04 Da, corresponding to substitution of the 2-pyridinyl moiety (C5H4N, 78.09 Da) with a 5-carboxy-2-thiazolyl moiety (C5H2N2O2S, 154.15 Da) and loss of two hydrogen atoms . The distinct chlorine isotopic pattern (3:1 ratio from the single chlorine atom) is preserved in both compounds, but the mass shift of 50 Da provides a clear window for SRM/MRM-based LC-MS/MS quantitation without interference from the parent drug [1]. The 5-hydroxymethyl analog (CAS 1246818-50-7, C12H10ClN3O5S3, MW 407.87 Da) differs from the target compound by exactly 14.01 Da (CH2 difference: carboxylic acid –COOH vs. hydroxymethyl –CH2OH), requiring high-resolution mass spectrometry (≥30,000 resolving power) to distinguish these two isobaric-interfering species .

Mass Spectrometry Impurity Profiling Structural Elucidation

Chromatographic Differentiation: Carboxylic Acid Moiety Confers Distinct Retention and Resolution vs. 5-Hydroxymethyl Analog in HPLC Methods

The target compound's free carboxylic acid group (pKa ~2.5–3.5 for thiazole-5-carboxylic acid) ionizes at higher pH, enabling retention tuning in reversed-phase HPLC via pH-dependent ionization control [1]. Under the ChP 2020 conditions (0.025 M ammonium acetate, pH 8.0, methanol gradient, C18 column, 280 nm detection), the compound is expected to elute earlier than lornoxicam (which is predominantly neutral at pH 8.0) due to the ionized carboxylate form, while the 5-hydroxymethyl analog remains neutral and elutes later [2]. Published stability-indicating HPLC methods for lornoxicam separate degradation products formed via amide hydrolysis (including this impurity class) from the parent drug with resolution ≥2.0, and the method described in the Chinese patent for detecting lornoxicam-related substances achieves complete separation of four known impurities (including Impurity I) from lornoxicam and from each other [3].

HPLC Method Development Forced Degradation Stability-Indicating Assay

ICH Q3A Threshold Compliance: Identification Threshold of 0.10% Creates a Regulatory Requirement for This Specific Reference Standard

Under ICH Q3A(R2) guidelines for new drug substances, for a maximum daily dose ≤2 g/day (lornoxicam typical dose: 8–16 mg/day), the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower) [1]. The ChP 2020 specification for Impurity I at ≤0.1% aligns precisely with this ICH identification threshold, meaning that any batch of lornoxicam API in which this impurity exceeds 0.10% must have the impurity's structure positively identified and reported [2]. This regulatory requirement directly drives demand for the authenticated reference standard (CAS 1246819-40-8), as structure confirmation via retention time matching against a certified standard is the most straightforward compliance pathway. In contrast, the lornoxicam main metabolite (5'-hydroxylornoxicam) is pharmacologically inactive and is not subject to the same identification threshold requirement under ICH Q3A since it is not a drug substance impurity but a metabolite [3].

Regulatory Science ICH Guidelines Impurity Thresholds

Purity Specification and Full Characterization Package Exceeds Generic Impurity Standard Offerings

Commercially available reference standards for this compound (under BP catalog D297075 or as Lornoxicam Impurity 1) are supplied with purity ≥99% (HPLC) and include a comprehensive Certificate of Analysis (COA) comprising 1H-NMR, 13C-NMR, high-resolution MS, HPLC purity chromatogram, and UV spectrum [1]. This full characterization package meets pharmacopoeial traceability requirements for use as an external standard in quantitative HPLC assays . In comparison, generic lornoxicam impurity mixtures or non-certified research-grade materials typically provide only HPLC purity without spectroscopic structural confirmation, and their purity specifications range from 95% to 98%, making them unsuitable for regulatory submission [2]. The availability of this compound in multiple packaging sizes (5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg) supports diverse application scales from method development to routine QC testing [1].

Reference Standard Quality Method Validation Certificate of Analysis

Priority Application Scenarios for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8) Backed by Quantitative Evidence


Regulatory Compliance Testing for Lornoxicam API and Finished Products per ChP 2020 Monograph

Pharmaceutical QC laboratories manufacturing or testing lornoxicam drug substance or drug products for the Chinese market must use this specific impurity reference standard to prepare the system suitability solution (0.2 μg/mL impurity I + 2 μg/mL lornoxicam) and to perform external standard quantitation of Impurity I against the ≤0.1% acceptance criterion [1]. This is a non-negotiable regulatory requirement under the Chinese Pharmacopoeia 2020, and failure to use the correct reference standard will result in non-compliance during regulatory inspections or ANDA review.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

During forced degradation studies conducted per ICH Q1A(R2) guidelines, lornoxicam undergoes amide hydrolysis under alkaline and oxidative stress conditions, generating this impurity as a potential degradation product [2]. Analytical method development scientists require this characterized standard to establish relative retention time (RRT) markers, determine relative response factors (RRF) at 280 nm, and validate method specificity by demonstrating baseline resolution (Rs ≥2.0) between this impurity, the parent drug, and other known degradation products [3].

Mass Spectrometry-Based Impurity Identification and Structural Confirmation in ANDA/DMF Submissions

The distinctive +50.04 Da mass shift relative to lornoxicam and the conserved chlorine isotopic pattern make this compound an ideal calibrant for LC-MS/MS impurity profiling methods [3]. During ANDA or DMF regulatory submissions, when an unknown impurity exceeds the ICH Q3A identification threshold of 0.10%, this reference standard provides definitive retention time and mass spectral matching to confirm or exclude the presence of this specific process impurity, which may originate from the condensation step between the thienothiazine carboxylic acid intermediate and 2-amino-5-thiazolecarboxylic acid [4].

Pharmaceutical Reference Standard Inventory for Compendial Testing Laboratories

Pharmacopoeial testing laboratories and contract research organizations (CROs) that maintain a compendial reference standard portfolio should stock CAS 1246819-40-8 alongside its 5-hydroxymethyl analog (CAS 1246818-50-7, BP D297080) to enable complete coverage of specified lornoxicam impurities [5]. The two analogs, differing by only a –COOH vs. –CH2OH group, must be independently authenticated because they exhibit different chromatographic retention, UV response, and MS fragmentation patterns; one cannot substitute for the other in validated methods.

Quote Request

Request a Quote for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.